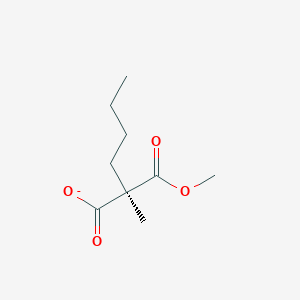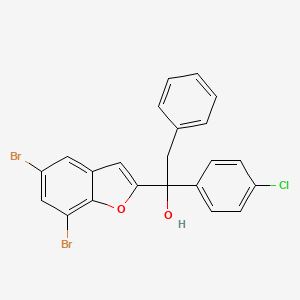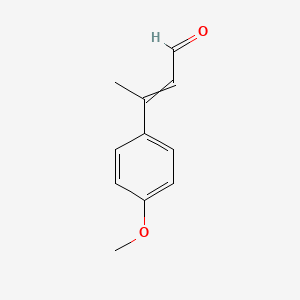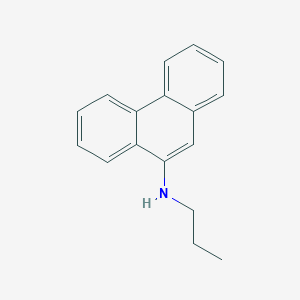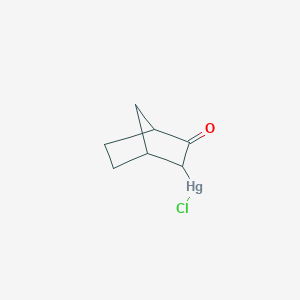
Chloro-(3-oxonorbornan-2-YL)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-(3-oxonorbornan-2-YL)mercury, also known as chloro-(3-oxo-2-bicyclo[2.2.1]heptanyl)mercury, is an organomercury compound. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 3-oxonorbornan-2-yl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro-(3-oxonorbornan-2-YL)mercury typically involves the reaction of 3-oxonorbornan-2-yl derivatives with mercuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction proceeds via the formation of a mercuric intermediate, which subsequently reacts with the 3-oxonorbornan-2-yl derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Chloro-(3-oxonorbornan-2-YL)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, or phosphines.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and phosphines. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include organomercury compounds with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include various oxidation states of mercury, such as mercuric oxide or elemental mercury.
科学的研究の応用
Chloro-(3-oxonorbornan-2-YL)mercury has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of chloro-(3-oxonorbornan-2-YL)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also undergo redox reactions, affecting the redox balance within cells.
類似化合物との比較
Similar Compounds
Methylmercury: Known for its toxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative.
Phenylmercury: Used as a fungicide and antiseptic.
Uniqueness
Chloro-(3-oxonorbornan-2-YL)mercury is unique due to its specific structure, which imparts distinct reactivity and properties compared to other organomercury compounds. Its bicyclic structure provides steric hindrance, affecting its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89856-65-5 |
|---|---|
分子式 |
C7H9ClHgO |
分子量 |
345.19 g/mol |
IUPAC名 |
chloro-(3-oxo-2-bicyclo[2.2.1]heptanyl)mercury |
InChI |
InChI=1S/C7H9O.ClH.Hg/c8-7-4-5-1-2-6(7)3-5;;/h4-6H,1-3H2;1H;/q;;+1/p-1 |
InChIキー |
DMOHIBQDEPJRPB-UHFFFAOYSA-M |
正規SMILES |
C1CC2CC1C(C2=O)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)
![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)
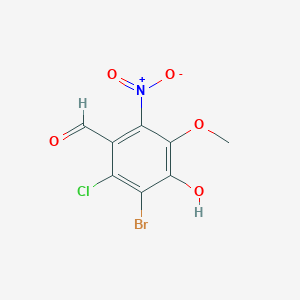
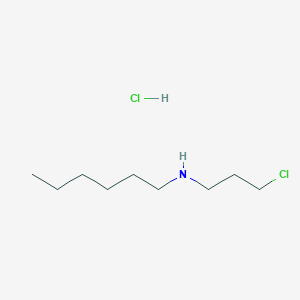

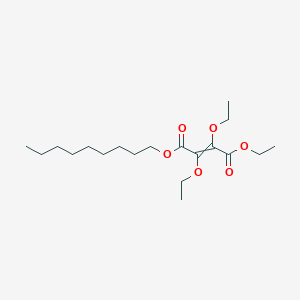
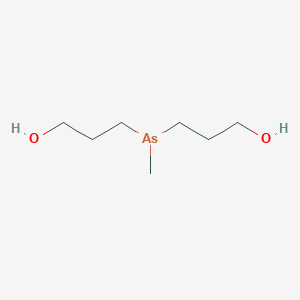
![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)

![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
